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Compound of Interest

Compound Name: Fotagliptin benzoate

Cat. No.: B15573238

An In-depth Technical Guide to the Discovery and Development of Fotagliptin Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fotagliptin benzoate is an oral, once-daily, selective dipeptidyl peptidase-4 (DPP-4) inhibitor
developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Developed by
Chongging Fochon Pharmaceutical and Shenzhen Salubris Pharmaceuticals, fotagliptin
represents a significant advancement in glycemic control.[3][4] Like other drugs in its class,
fotagliptin works by enhancing the incretin system, which plays a crucial role in glucose
homeostasis.[1][5] This document provides a comprehensive technical overview of the
discovery, mechanism of action, preclinical and clinical development, and key experimental
protocols related to fotagliptin benzoate.

Discovery and Preclinical Profile

The development of fotagliptin benzoate stems from the established therapeutic strategy of
targeting the DPP-4 enzyme. The compound was first disclosed in patent W02011079778 and
has since been the subject of extensive research to characterize its properties and therapeutic
potential.[3]

Chemical Properties

e Compound: Fotagliptin Benzoate
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e Synonyms: SAL067, FCN-005[4]

« CAS Number: 1403496-40-1[3][6]

e Molecular Formula: C24H25FNeOs3[6]
e Molecular Weight: 464.49 g/mol [3]

e Chemical Name: (R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-ox0-1,2,4-triazin-4(5H)-
yl)methyl)-4-fluorobenzonitrile benzoate[3]

Mechanism of Action

Fotagliptin benzoate is a potent and selective inhibitor of the DPP-4 enzyme.[7][8] DPP-4 is
responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1
(GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4,
fotagliptin increases the circulating levels of active GLP-1 and GIP.[1] This enhancement of the
incretin effect leads to several glucose-lowering actions in a glucose-dependent manner:

 Increased Insulin Secretion: Active GLP-1 and GIP stimulate the pancreatic (3-cells to release
insulin when blood glucose levels are elevated.[1]

o Suppressed Glucagon Release: The hormones also act on pancreatic a-cells to decrease
the secretion of glucagon, thereby reducing hepatic glucose production.[1]

This glucose-dependent mechanism of action results in effective glycemic control with a
minimal risk of hypoglycemia.[1]

Preclinical Pharmacology and Metabolism

Preclinical studies demonstrated fotagliptin's high potency for DPP-4 inhibition. The drug
exhibits selectivity for DPP-4 over related enzymes such as DPP-8 and DPP-9, which is a
critical safety consideration.[2]

Fotagliptin is not primarily metabolized by cytochrome P450 (CYP) enzymes.[2] Two major
metabolites have been identified, M1 and M2-1. M1 shows no inhibitory effect on DPP-4, while
M2-1 has only slight inhibitory activity.[2] This metabolic profile suggests a low potential for
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drug-drug interactions involving the CYP system. Safety studies in rat and dog models
indicated that fotagliptin benzoate is well-tolerated.[6][7]

Table 1: Preclinical Potency of Fotagliptin

Parameter Value Reference

ICso (DPP-4 Inhibition) 2.27 nM [21617118]

Clinical Development

The clinical development program for fotagliptin benzoate has systematically evaluated its
pharmacokinetics, pharmacodynamics, efficacy, and safety through Phase 1, 2, and 3 trials.

Pharmacokinetics and Pharmacodynamics

Studies in healthy subjects and patients with T2DM have characterized the pharmacokinetic
(PK) and pharmacodynamic (PD) profile of fotagliptin.

» Absorption and Distribution: Fotagliptin is rapidly absorbed following oral administration, with
the time to maximum plasma concentration (Tmax) occurring at approximately 1.5 to 2
hours.[2][9]

o Metabolism and Accumulation: Plasma levels of fotagliptin were stable after 14 days of once-
daily dosing.[9] A study on the co-administration with metformin found no clinically significant
PK drug-drug interactions, indicating that the two drugs can be given together without dose
adjustment.[10][11] The accumulation ratios for fotagliptin and its major metabolites (M1 and
M2-1) were determined to be 1.19, 1.59, and 1.39, respectively.[9]

» Pharmacodynamics: A once-daily dosing regimen of fotagliptin leads to sustained inhibition
of the DPP-4 enzyme. On both day 1 and day 14 of treatment, DPP-4 inhibition remained
greater than 80% for approximately 24 hours.[9] This sustained inhibition results in a
significant increase in the plasma concentrations of active GLP-1.[9]

Table 2: Pharmacokinetic Parameters of Fotagliptin (24 mg, once daily for 14 days)
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Parameter Value (Mean * SD) Reference

Tmax (median) ~1.5 hours 9]

Accumulation Ratio

o 1.19+0.10 [9]

(Fotagliptin)
Accumulation Ratio (Metabolite

1.59+0.27 [9]
M1)
Accumulation Ratio (Metabolite

1.39+0.26 [9]
M2-1)
Duration of >80% DPP-4

24.0 hours 9]

Inhibition (Day 14)

Clinical Efficacy

Phase 2 and 3 clinical trials have established the efficacy of fotagliptin in improving glycemic
control in patients with T2DM.

e Phase 2 Study: A 12-week study demonstrated that fotagliptin monotherapy at doses of 6
mg, 12 mg, and 24 mg once daily led to significant improvements in HbAlc compared to
placebo. The most substantial reduction in HbAlc was observed in the 12 mg group.[2]

e Phase 3 Monotherapy Trial (vs. Alogliptin and Placebo): A 52-week, multicenter, randomized,
double-blind, placebo-controlled trial evaluated the efficacy and safety of fotagliptin (12
mg/day) against alogliptin (25 mg/day) and placebo in treatment-naive T2DM patients.[3][12]
[13]

o Primary Endpoint: After 24 weeks, fotagliptin was superior to placebo and non-inferior to
alogliptin in reducing HbA1c from baseline.[12][13]

o Secondary Endpoints: A significantly higher percentage of patients in the fotagliptin group
achieved the target HbAlc of <7.0% compared to the placebo group.[2][12] Fotagliptin
also led to significant reductions in fasting blood glucose (FBG) and improvements in 3-
cell function.[12]

Table 3: Efficacy Results of Phase 3 Monotherapy Trial at 24 Weeks
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Fotagliptin (12  Alogliptin (25
Parameter Placebo Reference
mg) mg)

Mean Change in
HbAlc from -0.70% -0.72% -0.26% [13][14]

Baseline

Estimated

Treatment
] -0.44% (-0.62% -0.46% (-0.67%
Difference vs. N/A [13]
to -0.27%) to -0.26%)
Placebo (95%

Cl)

Estimated
Treatment
_ 0.02% (-0.16% to
Difference vs. N/A N/A [13]
o 0.19%)
Alogliptin (95%

Cl)

Patients
Achieving HbAlc  37.0% 35.5% 15.5% [2][12][13]
<7.0%

e Phase 3 Add-on to Metformin Trial: A 52-week, randomized, double-blind, placebo-controlled
study assessed the efficacy of fotagliptin as an add-on therapy in patients with T2DM
inadequately controlled with metformin (=1500 mg/day).[15][16]

o Primary Endpoint: After 24 weeks, the addition of fotagliptin resulted in a statistically
significant and clinically meaningful reduction in HbAlc compared to placebo.[15][16]

Table 4: Efficacy Results of Phase 3 Add-on to Metformin Trial at 24 Weeks
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Fotagliptin + Placebo +
Parameter . . Reference
Metformin Metformin

LS Mean Change in
] -0.81% -0.28% [15][16]
HbA1lc from Baseline

Estimated Treatment -0.53% (-0.68% to

_ N/A [15][16]
Difference (95% CI) -0.39%)

Patients Achieving

38.7% 16.9% [15][16]
HbAlc < 7.0%

Safety and Tolerability

Across all clinical trials, fotagliptin has demonstrated a favorable safety and tolerability profile.

[2][9]

The overall incidence of adverse events was comparable between the fotagliptin, alogliptin,
and placebo groups.[3][12]

e The risk of hypoglycemia was low and similar across all treatment groups, with an incidence
of 1.0% in both the fotagliptin and alogliptin groups over 52 weeks of treatment.[2][12][14] No
severe hypoglycemic events were reported in the metformin add-on trial.[15][16]

» No drug-related serious adverse events have been observed.[2][12][14]

e Minimal increases in amylase and lipase were noted, but no cases of pancreatitis occurred
during the studies.[12]

Key Experimental Protocols
DPP-4 Inhibitor Screening Assay (General Protocol)

A common method for screening DPP-4 inhibitors is a fluorescence-based assay. This protocol
provides a generalized workflow.

Obijective: To determine the in-vitro inhibitory activity of a test compound (e.g., fotagliptin)
against the DPP-4 enzyme.
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Materials:

Recombinant human DPP-4 enzyme

Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)

Assay Buffer (e.g., Tris-HCI, pH 8.0)

Test compound (Fotagliptin) and positive control inhibitor (e.g., Sitagliptin)

96-well black microplate

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Methodology:
» Reagent Preparation:
o Dilute the DPP-4 enzyme to a working concentration in cold Assay Buffer.

o Prepare a stock solution of the Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO)
and then dilute to a working concentration in Assay Buffer.

o Prepare a serial dilution of the test compound and the positive control inhibitor.
o Assay Setup (in triplicate):

o 100% Activity Wells: Add 30 pL Assay Buffer, 10 pL diluted DPP-4 enzyme, and 10 pL of
solvent (vehicle control).

o Inhibitor Wells: Add 30 pL Assay Buffer, 10 pL diluted DPP-4 enzyme, and 10 pL of the test
compound dilution.

o Background Wells: Add 40 pL Assay Buffer and 10 pL of solvent.
e Reaction Initiation:

o Initiate the enzymatic reaction by adding 50 pL of the diluted substrate solution to all wells.
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 Incubation:

o Cover the plate and incubate for 30 minutes at 37°C.
e Measurement:

o Measure the fluorescence intensity using a plate reader at the specified wavelengths.
o Data Analysis:

o Subtract the background fluorescence from all readings.

o Calculate the percent inhibition for each concentration of the test compound relative to the
100% activity control.

o Plot the percent inhibition against the compound concentration and fit the data to a
suitable model to determine the ICso value.

Phase 3 Clinical Trial Designh (Monotherapy Example)

Title: A Randomized, Multicenter, Double-Blind, Placebo-Controlled, Phase 3 Trial to Evaluate
the Efficacy and Safety of Fotagliptin Monotherapy in Patients with Uncontrolled Type 2
Diabetes Mellitus.[2][13]

Study Population: Treatment-naive adult patients with T2DM and inadequate glycemic control
(e.g., HbAlc 7.5% to 10.5%) despite diet and exercise.[12]

Study Design:

e Screening and Run-in: A 4-week run-in period where patients received diet and exercise
counseling.[12]

« Randomization: Eligible patients were randomized in a 2:1:1 ratio to one of three treatment
arms.[13]

o Arm A: Fotagliptin (12 mg, once daily)[12]

o Arm B: Alogliptin (25 mg, once daily - active comparator)[3]
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o Arm C: Placebo (once daily)

» Treatment Periods:
o Double-Blind Period: 24 weeks of treatment as per randomization.[12][13]

o Open-Label Extension: A subsequent 28-week period where all patients may receive
open-label fotagliptin.[12]

e Endpoints:
o Primary Efficacy Endpoint: Change in HbAlc from baseline to Week 24.[13][14]
o Secondary Efficacy Endpoints:
= Proportion of patients achieving HbAlc < 7.0%.
» Change in fasting plasma glucose (FPG) from baseline.
= Change in -cell function (e.g., HOMA-().

o Safety Endpoints: Incidence and severity of adverse events (AESs), including
hypoglycemia, and changes in vital signs and laboratory parameters.

 Statistical Analysis:
o The primary endpoint was analyzed using an Analysis of Covariance (ANCOVA) model.

o Superiority of fotagliptin over placebo and non-inferiority to alogliptin were tested, with a
non-inferiority margin for HbAlc typically set at 0.4%.[2]

Visualizations
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Caption: Mechanism of Action of Fotagliptin Benzoate.
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Caption: Experimental Workflow for a DPP-4 Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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